molecular formula C15H13F3N2 B1394731 4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine CAS No. 1184442-27-0

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine

Cat. No. B1394731
M. Wt: 278.27 g/mol
InChI Key: CBXYNZKXILJWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine (abbreviated as 4-DHTFP) is a chemical compound that has been studied extensively in recent years due to its potential use in various scientific and medical applications. 4-DHTFP is a derivative of the indolic compound indole-3-acetic acid (IAA), and is an aromatic amine with a trifluoromethyl group. Its molecular structure and properties are of great interest to researchers due to its potential applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

5-HT6 Receptor Antagonism

A study by Cole et al. (2005) explored the synthesis of N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives. These compounds exhibit high affinity for the 5-HT(6) receptor, which is a potential target for neuropsychiatric drug development.

Antimicrobial Activity

Sreeramulu and Ashokgajapathiraju (2014) in their study synthesized novel indol compounds containing 2-azitidinones and 1,3,4 Oxadiazoles. These compounds were evaluated for antimicrobial activity, showcasing the potential of indol derivatives in combating microbial infections (Sreeramulu & Ashokgajapathiraju, 2014).

Sigma Ligands

Perregaard et al. (1995) synthesized a series of 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines and related compounds, exhibiting high affinity for sigma 1 and sigma 2 binding sites. These sites are involved in various neurological processes, indicating the potential of these compounds in neurological research (Perregaard et al., 1995).

Metal Complex Formation

Al‐Hamdani and Al Zoubi (2015) synthesized new tridentate ligand complexes with various metals. These complexes have potential applications in biological studies and material science (Al‐Hamdani & Al Zoubi, 2015).

Synthesis of Antitumor Agents

Wang Cong-zhan (2009) reported on the synthesis of Nilotinib, an antitumor agent, demonstrating the role of similar indole derivatives in cancer treatment (Wang Cong-zhan, 2009).

properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2/c16-15(17,18)12-9-11(19)5-6-14(12)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYNZKXILJWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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